
Diethyl 2,4,6-Trimethylbenzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,4,6-Trimethylbenzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl ring substituted with three methyl groups at the 2, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4,6-Trimethylbenzylphosphonate typically involves the reaction of 2,4,6-trimethylbenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,4,6-Trimethylbenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide.
Substitution: Halogenated or nitrated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,4,6-Trimethylbenzylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
Wirkmechanismus
The mechanism of action of Diethyl 2,4,6-Trimethylbenzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Benzylphosphonate: Lacks the methyl substitutions on the benzyl ring, resulting in different chemical reactivity and biological activity.
Diethyl 4-Methylbenzylphosphonate: Contains a single methyl group at the 4-position, leading to variations in its chemical properties and applications.
Uniqueness
Diethyl 2,4,6-Trimethylbenzylphosphonate is unique due to the presence of three methyl groups on the benzyl ring, which can influence its steric and electronic properties. This structural feature can enhance its reactivity in certain chemical reactions and improve its efficacy in biological applications compared to similar compounds.
Eigenschaften
Molekularformel |
C14H23O3P |
|---|---|
Molekulargewicht |
270.30 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-6-16-18(15,17-7-2)10-14-12(4)8-11(3)9-13(14)5/h8-9H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
JISHNMYIBUTGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(C=C(C=C1C)C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



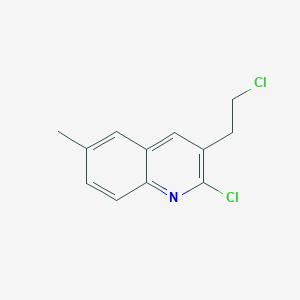
![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
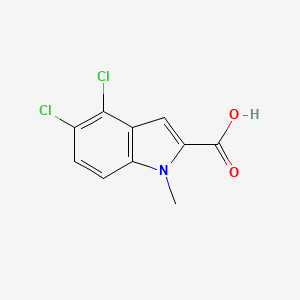
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
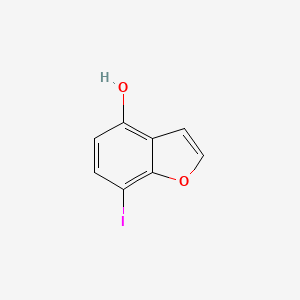
![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)
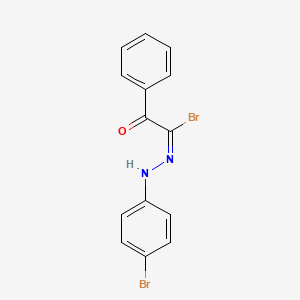
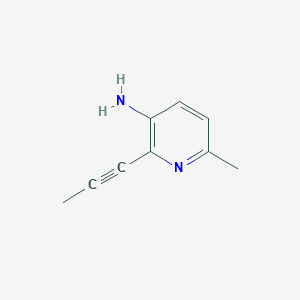

![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)
